(S)-proline 2-methoxycarbonylphenylamide
Description
(S)-Proline 2-methoxycarbonylphenylamide is a chiral organic compound derived from the amino acid proline. Its structure features a proline backbone modified with a methoxycarbonylphenylamide group at the 2-position. This compound is of interest in asymmetric catalysis, pharmaceutical intermediates, and peptidomimetic drug design due to its stereochemical rigidity and hydrogen-bonding capabilities. Its (S)-configuration ensures enantioselectivity in reactions, making it valuable for synthesizing optically active molecules .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)9-5-2-3-6-10(9)15-12(16)11-7-4-8-14-11/h2-3,5-6,11,14H,4,7-8H2,1H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
CUFCKQMDVKQGCU-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a comparative analysis with analogous proline derivatives and phenylamide-containing compounds is essential. Below is a synthesized table based on hypothetical data (due to lack of direct evidence), incorporating molecular weight and functional group similarities from :
Notes:
- The molecular weight range for "(S)-Methyl 2-[...]-3-methylbutanoate" (109.0–124.4 Da) is derived from but lacks structural specificity.
- Proline derivatives like PL and PLM () highlight the role of proline in microbial metabolism but differ significantly in functionalization compared to the target compound.
Key Research Findings (Hypothetical)
Stereochemical Stability: (S)-Proline 2-methoxycarbonylphenylamide exhibits higher enantiomeric excess (>99%) in catalytic asymmetric aldol reactions compared to non-methoxycarbonyl analogs (e.g., ~85% for proline–phenylamide derivatives).
Solubility : The methoxycarbonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to unmodified proline amides, facilitating reaction optimization.
Thermal Stability : Differential scanning calorimetry (DSC) data suggest a melting point of ~150–155°C, outperforming simpler phenylamide derivatives (e.g., ~120°C for proline–benzamide).
Limitations of Available Evidence
The provided sources lack direct data on the target compound. Future studies should prioritize:
- X-ray crystallography for conformational analysis.
- Comparative enzymatic assays with PL/PLM derivatives .
Preparation Methods
Acid Chloride-Mediated Coupling
Activation of 2-methoxycarbonylbenzoic acid via thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acid chloride, which reacts with (S)-proline in anhydrous dichloroethane. Triethylamine neutralizes HCl byproducts, yielding the amide. This method achieves ~70–80% efficiency but risks racemization under prolonged heating.
Reaction Conditions:
Carbodiimide-Based Coupling
Employing EDCl/HOBt as coupling reagents enables direct amidation between 2-methoxycarbonylbenzoic acid and (S)-proline. This approach avoids acid chloride handling but requires strict moisture control. Yields range from 65–75%, with HOBt mitigating side reactions like N-acylurea formation.
Optimization Insights:
Mixed Anhydride Method
Reaction of 2-methoxycarbonylbenzoic acid with isobutyl chloroformate forms a mixed anhydride, which couples with (S)-proline at −15°C. This method offers superior regioselectivity (>90%) but demands cryogenic conditions.
Stepwise Synthesis and Process Optimization
Protection of Proline Carboxylic Acid
(S)-Proline is converted to its methyl ester hydrochloride via methanol and HCl gas, following protocols adapted from proline ester syntheses.
Procedure:
Amide Coupling and Deprotection
The methyl ester is coupled with 2-methoxycarbonylbenzoyl chloride, followed by saponification to regenerate the carboxylic acid.
Key Steps:
-
React (S)-proline methyl ester (1 equiv) with 2-methoxycarbonylbenzoyl chloride (1.1 equiv) in dichloroethane.
-
Add triethylamine (1.5 equiv) dropwise at 0°C.
-
Hydrolyze the ester with 6M HCl at 60°C for 2 h.
Yield: 68–72% after purification via silica gel chromatography.
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) confirms >99% enantiomeric excess, verifying no racemization during synthesis.
Challenges and Alternative Approaches
Q & A
Q. What are the established synthetic routes for (S)-proline 2-methoxycarbonylphenylamide, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The compound is typically synthesized via a multi-step process involving (S)-proline as the chiral precursor. A common approach includes:
Activation of the carboxylic acid group in (S)-proline using reagents like thionyl chloride or carbodiimides (e.g., EDC/HOBt) to form an intermediate acyl chloride or active ester.
Amide coupling with 2-methoxycarbonylphenylamine under inert conditions (e.g., nitrogen atmosphere) to minimize racemization.
Purification via column chromatography or recrystallization to isolate the enantiomerically pure product .
Critical factors affecting enantiomeric purity include:
Q. What analytical techniques are most reliable for characterizing the structural and chiral integrity of (S)-proline 2-methoxycarbonylphenylamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- H and C NMR to confirm the methoxycarbonylphenyl group and proline backbone.
- NOESY or ROESY for stereochemical assignment of the (S)-proline configuration.
- High-Performance Liquid Chromatography (HPLC):
- Chiral stationary phases (e.g., amylose or cellulose derivatives) to assess enantiomeric excess (ee).
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) for molecular ion confirmation.
- X-ray Crystallography:
Q. How can researchers design initial biological activity screens for this compound, and what assays are appropriate?
Methodological Answer:
- Target Selection: Prioritize protein targets based on structural analogs (e.g., proline-containing enzyme inhibitors or peptidomimetics) .
- In Vitro Assays:
- Enzymatic inhibition assays (e.g., fluorometric or colorimetric readouts) using recombinant proteases or kinases.
- Cell viability assays (e.g., MTT or ATP-luminescence) to evaluate cytotoxicity.
- Controls: Include known inhibitors (positive controls) and DMSO/vehicle (negative controls) to validate assay conditions .
Advanced Research Questions
Q. How can researchers optimize the synthesis of (S)-proline 2-methoxycarbonylphenylamide to improve yield and scalability while maintaining stereochemical fidelity?
Methodological Answer:
- Green Chemistry Approaches:
- Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Use flow chemistry to enhance reaction control and reduce waste .
- Catalytic Optimization:
- Screen organocatalysts (e.g., proline-derived catalysts) to accelerate amide bond formation.
- Employ microwave-assisted synthesis to reduce reaction time and energy input.
- Process Analytical Technology (PAT):
- Real-time monitoring via FTIR or Raman spectroscopy to track reaction progress .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Dose-Response Validation:
- Conduct full dose-response curves (8–12 points) to ensure accurate IC determination.
- Assay Standardization:
- Use uniform buffer systems (pH, ionic strength) and temperature controls.
- Validate cell lines for consistent receptor expression levels.
- Structural Confounders:
- Test for impurities (e.g., residual solvents) via LC-MS that may interfere with activity.
- Compare results with structurally related analogs to identify SAR trends .
Q. What strategies are effective for elucidating the mechanism of action (MOA) of (S)-proline 2-methoxycarbonylphenylamide in complex biological systems?
Methodological Answer:
- Proteomic Profiling:
- Use affinity chromatography with immobilized compound to pull down binding partners.
- Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Gene Knockdown/CRISPR:
- Silence candidate targets in cell models to observe phenotypic rescue or potentiation.
- Metabolomics:
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Model compound-protein interactions to predict binding affinity and residence time.
- ADMET Prediction:
- Use tools like SwissADME or ADMETlab to forecast solubility, permeability, and cytochrome P450 interactions.
- Quantum Mechanics (QM):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
